4-(Trifluoromethyl)isoquinolin-3-amine
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Overview
Description
4-(Trifluoromethyl)isoquinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)isoquinolin-3-amine typically involves the trifluoromethylation of isoquinoline derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by various reagents, including silver nitrate (AgNO3) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)isoquinolin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
4-(Trifluoromethyl)isoquinolin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Trifluoromethyl)isoquinolin-3-amine include:
3-Aminoisoquinoline: A related compound with similar structural features but lacking the trifluoromethyl group.
4-(Difluoromethyl)isoquinoline: Another derivative with a difluoromethyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)isoquinolin-3-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-7-4-2-1-3-6(7)5-15-9(8)14/h1-5H,(H2,14,15) |
InChI Key |
LZYBKJQEODVFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C(F)(F)F)N |
Origin of Product |
United States |
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